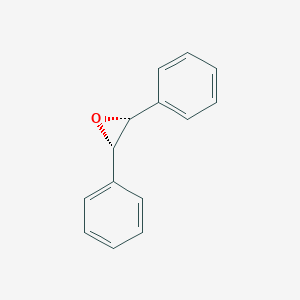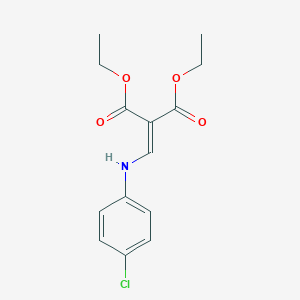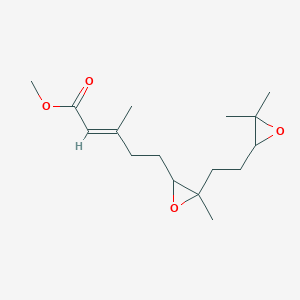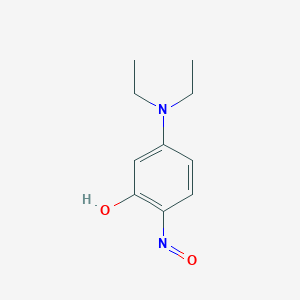
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
Vue d'ensemble
Description
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a derivative of tetralin, which is a partially hydrogenated derivative of naphthalene . It is a hydrocarbon with the molecular formula C14H20 .
Synthesis Analysis
The synthesis of similar compounds involves the use of AlCl3 as a catalyst in a solution of 2,5-dichloro-2,5-dimethylhexane . The reaction is stirred at reflux for 16 hours .Molecular Structure Analysis
The molecular structure of 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is similar to that of tetralin, with additional methyl groups. The IUPAC Standard InChI is InChI=1S/C14H20/c1-10-7-8-13-12 (11 (10)2)6-5-9-14 (13,3)4/h7-8H,5-6,9H2,1-4H3 .Applications De Recherche Scientifique
Green Chemistry and Drug Synthesis
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has applications in green chemistry, specifically in constructing multi-functionalized benzenes. Damera and Pagadala (2023) demonstrated a method for constructing derivatives like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile using an environmentally friendly mortar and pestle grinding technique. This approach offers a robust route for introducing multi-substituted benzenes and ensuring the compatibility of bioactive molecules (Damera & Pagadala, 2023).
Molecular Structures and Self-Assembly
Research by Silly, Ausset, and Sun (2017) explored the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing that they form a chiral close-packed herringbone structure and a chiral porous pinwheel nanoarchitecture at room temperature on graphite. These findings have implications for understanding molecule-surface interactions and intermolecular interactions (Silly, Ausset, & Sun, 2017).
Organometallic Chemistry
Lee et al. (1995) studied the reactivity of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6, providing insights into the synthesis and reactivity of organometallic compounds involving 1,2,3,4-tetrahydronaphthalene. Their research contributes to the understanding of the molecular structure and reactivity of such compounds (Lee et al., 1995).
Catalysis and Oxidation
The oxidation of 1,2,3,4-tetrahydronaphthalene in the presence of copper(II) acetate, studied by Imamura et al. (1976), demonstrates the compound's role in catalysis and oxidation reactions. Their findings on the initiating process of the reaction and its mechanisms contribute to the field of catalysis (Imamura et al., 1976).
Chiral Auxiliaries in Organic Synthesis
Orsini et al. (2005) reported the use of (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions, highlighting its role in asymmetric organic synthesis (Orsini et al., 2005).
Autoignition in Fuel Research
The study of autoignition of tetralin (1,2,3,4-tetrahydronaphthalene) at intermediate-to-high temperatures by Raza et al. (2020) is significant in the context of transportation fuel surrogates. Their work on ignition delays and chemical kinetics contributes to the understanding of fuel properties and combustion processes (Raza et al., 2020).
Propriétés
IUPAC Name |
1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFYBXTNFMQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563333 | |
| Record name | 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
19160-99-7 | |
| Record name | 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















